molecular formula C9H21N B2424214 3-Ethyl-2-methylhexan-1-amine CAS No. 2248344-47-8

3-Ethyl-2-methylhexan-1-amine

Cat. No.: B2424214
CAS No.: 2248344-47-8
M. Wt: 143.274
InChI Key: RCQUSVTXPYJYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methylhexan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound consists of a hexane chain with an ethyl group at the third carbon, a methyl group at the second carbon, and an amine group at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2-methylhexan-1-amine can be synthesized through several methods:

    Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia. For example, 3-ethyl-2-methylhexyl bromide can react with ammonia to form this compound.

    Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oximes or nitriles.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted amines depending on the reagent used.

Scientific Research Applications

3-Ethyl-2-methylhexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylhexan-1-amine involves its interaction with biological targets, primarily through its amine group. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexan-2-amine: Similar in structure but with a different position of the methyl group.

    4-Methylhexan-2-amine: Another isomer with the methyl group at the fourth carbon.

    2-Ethylhexan-1-amine: Similar but with the ethyl group at the second carbon.

Uniqueness

3-Ethyl-2-methylhexan-1-amine is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different physical properties and interactions compared to its isomers .

Properties

IUPAC Name

3-ethyl-2-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUSVTXPYJYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.